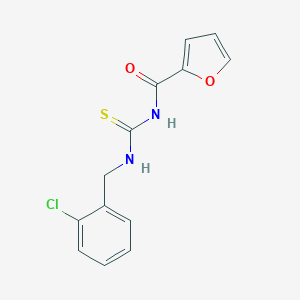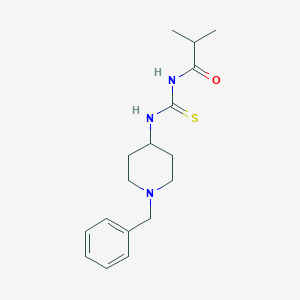![molecular formula C16H21N3O3S B269142 N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269142.png)
N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea, also known as IMTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMTU is a thiourea derivative that has been synthesized using various methods and has shown promising results in the treatment of various diseases.
作用機序
The mechanism of action of N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDAC inhibitors have been found to induce cell cycle arrest and apoptosis in cancer cells. N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects
N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to modulate the immune response by regulating the activity of immune cells, such as T cells and macrophages.
実験室実験の利点と制限
N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity. However, there are some limitations to the use of N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea in lab experiments. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
将来の方向性
There are several future directions for the study of N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea. One area of research is the development of N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea-based therapeutics for the treatment of cancer and viral infections. Another area of research is the investigation of the mechanisms of action of N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea and its effects on various cellular processes. Additionally, the pharmacokinetics and toxicity of N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea need to be further studied to determine its potential as a therapeutic agent.
Conclusion
In conclusion, N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is a promising chemical compound that has shown potent biological activity in various scientific research applications. It has been synthesized using various methods and has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has several advantages for lab experiments, but its limitations need to be further studied. Future research directions include the development of N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea-based therapeutics and the investigation of its mechanisms of action and pharmacokinetics.
合成法
N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea can be synthesized using various methods, including the reaction of N-isobutyryl thiourea with 3-(4-morpholinylcarbonyl)phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using different techniques, such as recrystallization or chromatography.
科学的研究の応用
N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to reduce inflammation in animal models of arthritis and colitis.
特性
製品名 |
N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea |
|---|---|
分子式 |
C16H21N3O3S |
分子量 |
335.4 g/mol |
IUPAC名 |
2-methyl-N-[[3-(morpholine-4-carbonyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C16H21N3O3S/c1-11(2)14(20)18-16(23)17-13-5-3-4-12(10-13)15(21)19-6-8-22-9-7-19/h3-5,10-11H,6-9H2,1-2H3,(H2,17,18,20,23) |
InChIキー |
VDPPELVNGIUFRG-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC(=C1)C(=O)N2CCOCC2 |
正規SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC(=C1)C(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(cyclopropylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269059.png)
![N-{4-[(3-methylbutanoyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B269061.png)
![2-chloro-N-cyclohexyl-5-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B269062.png)
![3-[(cyclopropylcarbonyl)amino]-N-isopropylbenzamide](/img/structure/B269063.png)
![N-[4-(butyrylamino)phenyl]cyclopropanecarboxamide](/img/structure/B269064.png)

![2,2-diphenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B269074.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B269080.png)
![2-(4-chlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide](/img/structure/B269082.png)
![N-butyl-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B269084.png)

![N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide](/img/structure/B269088.png)
![4-{4-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B269089.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-methylbutanamide](/img/structure/B269092.png)